molecular formula C19H18ClN3O4 B6531073 4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide CAS No. 922931-97-3

4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide

Cat. No.: B6531073
CAS No.: 922931-97-3
M. Wt: 387.8 g/mol
InChI Key: JJFAMEYBYPFAML-UHFFFAOYSA-N
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Description

4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.0985838 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to fibrin clot formation .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a competitive inhibition of FXa versus the synthetic tripeptide substrate . This interaction leads to a rapid onset of inhibition of FXa .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This results in an antithrombotic effect.

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . Elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This leads to a dose-dependent antithrombotic efficacy at doses that preserve hemostasis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the stability of boronic esters, which are key building blocks in the synthesis of this compound, can be affected by air and moisture . .

Properties

IUPAC Name

4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-12-5-7-14(11-16(12)22-9-3-2-4-18(22)24)21-19(25)13-6-8-15(20)17(10-13)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFAMEYBYPFAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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